molecular formula C13H12F3N5O2 B6473701 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2640979-08-2

4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B6473701
CAS No.: 2640979-08-2
M. Wt: 327.26 g/mol
InChI Key: YCHKKQBJFAQLOC-UHFFFAOYSA-N
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Description

1H-1,2,3-triazole is a nitrogenous heterocyclic compound with the molecular formula C2H3N3 . It’s a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, often serving as a versatile scaffold in the synthesis of many complex organic compounds .

Mechanism of Action

Target of Action

The primary target of the compound “4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine” is currently unknown. The compound contains a 1,2,3-triazole moiety, which is known to interact with various biological targets

Mode of Action

It is known that the 1,2,3-triazole moiety can interact with its targets via hydrogen bonding with numerous amino acids . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The 1,2,3-triazole moiety is known to be involved in various biological processes

Future Directions

The future directions in the research and application of triazole compounds are promising, given their wide range of biological activities and their use in the synthesis of various complex organic compounds .

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2/c1-20-7-10(18-19-20)12(22)21-5-9(6-21)23-8-2-3-17-11(4-8)13(14,15)16/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHKKQBJFAQLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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